1-(4-Chlorophenyl)-2-nitroethene
Overview
Description
1-(4-Chlorophenyl)-2-nitroethene is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2547. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Synthesis of Aryl-Oxadiazoles
1-(4-Chlorophenyl)-2-nitroethene contributes to green chemistry through the synthesis of 2-aryl-1,3,4-oxadiazoles, which are significant in various research fields. A notable method developed involves using hydrazides and highly reactive 1,1-dichloro-2-nitroethene. This process is eco-friendly, characterized by high yields, simple purification, water as the reaction medium, energy efficiency, and no need for catalysts (Zhu, Zou, Shao, & Li, 2015).
Study of Molecular Structures
The study of compounds like this compound enhances understanding of molecular structures and interactions. For instance, research on substituted chalcones, similar in structure to this compound, has revealed insights into intramolecular interactions, such as C—H⋯O and C—H⋯Cl, which aid in stabilizing certain molecular segments. These studies contribute to a deeper understanding of molecular geometry and electronic structure (Fun, Chantrapromma, Patil, & Dharmaprakash, 2008).
Cytotoxicity Studies
In the field of medicinal chemistry, derivatives of nitroethenes, including those similar to this compound, have been synthesized and evaluated for cytotoxic activity. Such studies are crucial for the development of new therapeutic agents and understanding the influence of various substituents on cytotoxicity (Ignatovich et al., 2010).
Theoretical Conformational Analysis
Theoretical conformational analysis of compounds including nitroethenes helps in understanding the physical and chemical properties of these molecules. Such studies, often involving computational methods like the B3LYP/6-31G* method, provide insights into the conformations and reactivities of these compounds in different solvents, which is vital for various applications in chemistry (Chachkov et al., 2008).
Inclusion in Electronic Devices
Nitroethene derivatives have found applications in electronic devices. For example, a molecule containing a nitroamine redox center, similar in functionality to this compound, demonstrated significant properties in an electronic device. This study highlights the potential of nitroethene derivatives in the development of advanced electronic components, showcasing properties like negative differential resistance and high on-off peak-to-valley ratios (Chen, Reed, Rawlett, & Tour, 1999).
Reaction Mechanism Studies
Understanding the reaction mechanisms involving compounds like this compound is crucial for synthesizing novel compounds. Studies focusing on the Diels-Alder reaction of nitroethenes have provided insights into the differences in reaction mechanisms when reacting with different substrates, such as cyclopentadiene and furan. This knowledge is crucial for synthetic chemists in designing and predicting the outcomes of chemical reactions (Jasiński, 2017).
Polarity and Structure Analysis
The study of the polarity and structure of derivatives of nitroethenes is important in understanding their chemical behavior. Research on such compounds helps in determining their configurations and electronic properties, which are vital for their applications in different chemical and pharmaceutical fields (Ishmaeva et al., 2012).
Properties
IUPAC Name |
1-chloro-4-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJATYFHELDGEA-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879307 | |
Record name | 4-CHLORO B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706-07-0, 5153-70-8 | |
Record name | Styrene, p-chloro-beta-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 706-07-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-CHLORO B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Chloro-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5153-70-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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